

BTX161: A Technical Guide to a Novel CKI α Degradar

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Compound of Interest

Compound Name: BTX161

Cat. No.: B15543735

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Abstract

BTX161 is a novel thalidomide analog that functions as a potent and specific degrader of Casein Kinase 1 alpha (CKI α). By inducing the degradation of CKI α , **BTX161** activates the DNA damage response (DDR) and the tumor suppressor protein p53, while concurrently stabilizing the p53 antagonist, Mouse Double Minute 2 homolog (MDM2).^{[1][2]} Its mechanism of action distinguishes it from broader multi-kinase inhibitors. This document provides a comprehensive technical overview of the molecular structure, properties, and preclinical findings related to **BTX161**, with a focus on its potential applications in oncology research, particularly in the context of Acute Myeloid Leukemia (AML).

Molecular Structure and Properties

BTX161 is a synthetic small molecule derived from thalidomide. Its chemical structure is designed to facilitate the recruitment of CKI α to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CKI α .

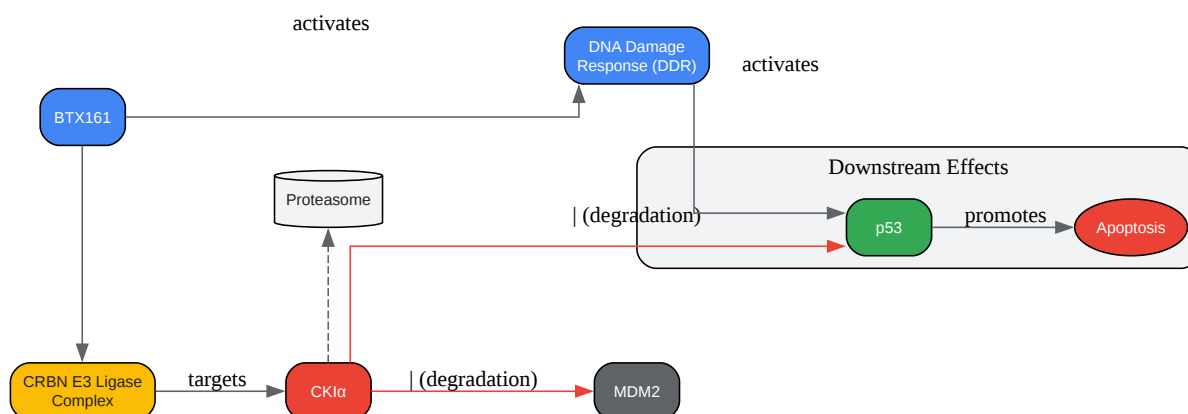
Property	Value	Source
Chemical Formula	C ₁₅ H ₁₆ N ₂ O ₃	[3]
Molecular Weight	272.30 g/mol	[3]
Description	Thalidomide Analog	[1]
Solubility	Soluble in DMSO	

Mechanism of Action

BTX161 exerts its biological effects through a targeted protein degradation mechanism. Unlike kinase inhibitors that block the catalytic activity of a target protein, **BTX161** acts as a "molecular glue" to induce the degradation of CKI α .

The degradation of CKI α initiates a cascade of downstream signaling events, primarily centered on the activation of the p53 tumor suppressor pathway. This is a key distinction from other CKI α inhibitors that also target transcriptional kinases like CDK7 and CDK9, which leads to the suppression of oncogenes such as MYC. In contrast, **BTX161** does not significantly affect MYC mRNA levels.

Signaling Pathway of BTX161

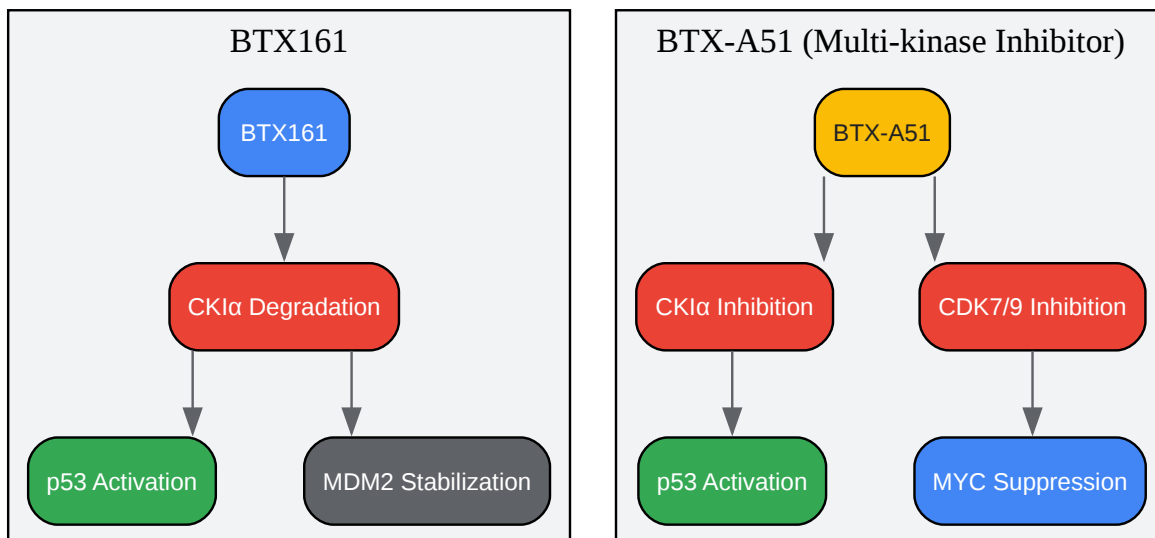


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BTX161 induced CKIα degradation and downstream signaling.

Comparative Mechanism: **BTX161** vs. Multi-kinase Inhibitors (e.g., **BTX-A51**)

To better understand the specific action of **BTX161**, it is useful to compare its mechanism to that of multi-kinase inhibitors that also target CKIα, such as **BTX-A51**. While both compound classes impact CKIα, **BTX-A51** also inhibits the transcriptional kinases CDK7 and CDK9, leading to a distinct downstream effect on oncogene transcription.



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Distinct mechanisms of **BTX161** and BTX-A51.

Preclinical Data

Preclinical studies have primarily focused on the activity of **BTX161** in AML cell lines. The data highlights its ability to degrade CKIα and modulate downstream pathways.

In Vitro Activity in AML Cell Lines

Cell Line	Treatment	Observation	Source
MV4-11	BTX161 (10 μ M, 6 hours)	Augmentation of p53 and MDM2 protein expression.	
MV4-11	BTX161 (25 μ M, 4 hours)	Upregulation of Wnt target genes, including MYC, with no effect on MDM2 mRNA expression.	

Note: A specific IC50 value for **BTX161**-induced CKI α degradation or cell viability is not publicly available at the time of this publication. The provided concentrations are based on experimental conditions reported in the literature.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of **BTX161**. These should be adapted based on specific experimental requirements.

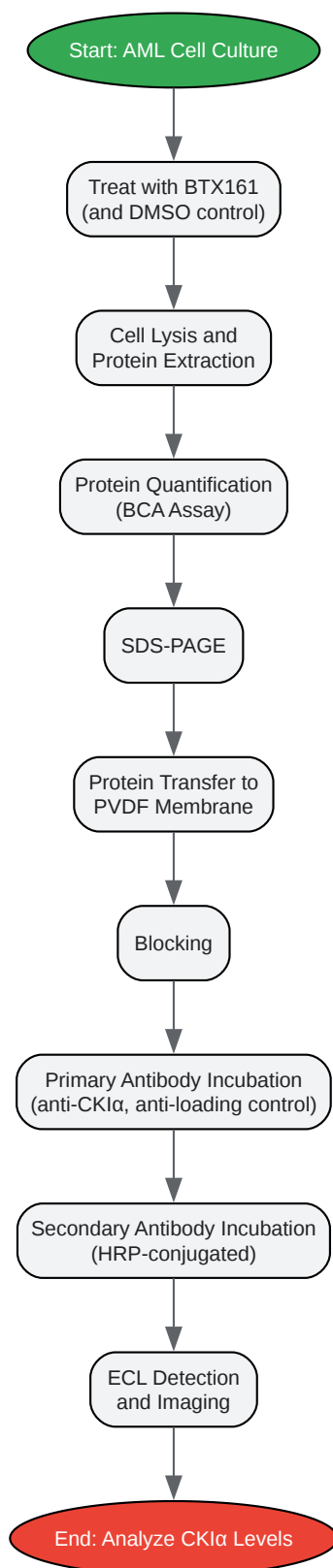
Western Blot for CKI α Degradation

This protocol describes the detection of CKI α protein levels in cell lysates following treatment with **BTX161**.

- Cell Culture and Treatment:
 - Culture human AML cell lines (e.g., MV4-11) in appropriate media and conditions.
 - Treat cells with varying concentrations of **BTX161** or DMSO (vehicle control) for the desired time points (e.g., 6.5 hours).
- Protein Extraction:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature protein lysates by boiling in Laemmli buffer.
 - Separate proteins on a polyacrylamide gel by SDS-PAGE.
 - Transfer proteins to a PVDF membrane.
- Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with a primary antibody against CKI α overnight at 4°C.
- Incubate with a primary antibody against a loading control (e.g., GAPDH, β -actin) to normalize for protein loading.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Workflow: Western Blot



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Workflow for Western Blot analysis of CKIα degradation.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines the measurement of mRNA levels of target genes such as MYC and MDM2 following **BTX161** treatment.

- Cell Culture and Treatment:
 - As described in the Western Blot protocol, treat AML cells with **BTX161** or DMSO.
- RNA Extraction and cDNA Synthesis:
 - Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
 - Assess RNA quality and quantity.
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR Reaction:
 - Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (MYC, MDM2) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
 - Perform the qPCR reaction in a real-time PCR system.
- Data Analysis:
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the reference gene.

Conclusion

BTX161 is a valuable research tool for studying the biological roles of CK1 α and the therapeutic potential of targeted protein degradation. Its specific mechanism of action, which is distinct from multi-kinase inhibitors, provides a unique opportunity to investigate the downstream consequences of CK1 α degradation in isolation. Further preclinical studies are warranted to fully elucidate its therapeutic potential and to identify patient populations that may benefit from this targeted approach.

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